molecular formula C15H17N3 B1392713 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1242879-21-5

4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B1392713
CAS No.: 1242879-21-5
M. Wt: 239.32 g/mol
InChI Key: KUUMNUGMHUBKRG-UHFFFAOYSA-N
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Description

4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its potential as a kinase inhibitor. Its structure is based on the tetrahydropyrido[2,3-b]pyrazine scaffold, which is known to be a potent and selective framework for targeting various kinases. This specific scaffold has been successfully explored in the development of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), with research compounds demonstrating inhibitory activity in the low nanomolar range (IC50 ≈ 10 nM) in enzymatic assays . The constrained ring system of the tetrahydropyrido[2,3-b]pyrazine core is a key structural feature that contributes to high binding affinity and kinase selectivity . Beyond ALK inhibition, the broader class of pyrido[2,3-b]pyrazine derivatives has been investigated for a wide spectrum of pharmacological activities. These include serving as dipeptidyl peptidase IV inhibitors for type 2 diabetes research, antagonists for pain management via the TRPV1 pathway, and inhibitors of other kinase targets such as PKB, p38αMAP kinase, and BRAF in oncology research . The pyrazine heterocycle itself is a privileged structure in drug design due to favorable physicochemical properties, including good membrane permeability and aqueous solubility, which support its role as a valuable pharmacophore . This compound is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)11-18-10-9-16-14-3-2-8-17-15(14)18/h2-8,16H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUMNUGMHUBKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Multicomponent Synthesis via Cyclization

Method Overview:
A common approach involves the condensation of suitable precursors such as aromatic aldehydes, secondary amines, and nitriles under catalytic or solvent-free conditions to form the tetrahydropyrido[2,3-b]pyrazine core, followed by benzylation to introduce the 4-methylbenzyl group.

Procedure Details:

  • Step 1: Condensation of aromatic aldehyde (e.g., 4-methylbenzaldehyde) with a secondary amine (such as hydrazine derivatives) in the presence of a catalyst like copper chloride or under solvent-free conditions.
  • Step 2: Addition of a nitrile or related precursor (e.g., acetonitrile derivatives) to facilitate cyclization, forming the heterocyclic scaffold.
  • Step 3: Cyclization and aromatization steps yield the tetrahydropyrido[2,3-b]pyrazine core.
  • Step 4: Alkylation with methylbenzyl halides (e.g., 4-methylbenzyl chloride) under basic conditions (e.g., potassium carbonate) introduces the 4-methylbenzyl substituent at the desired position.

Research Findings:

  • The multicomponent reaction (MCR) strategy offers advantages like high yields, operational simplicity, and the ability to generate diverse derivatives by varying starting materials.
  • For instance, a solvent-free, catalyst-assisted MCR was used to synthesize tetrahydropyrimidine derivatives with benzyl groups, demonstrating the feasibility of this approach for similar heterocycles.

Aza-Annulation and Cyclization Strategies

Method Overview:
Aza-annulation reactions involving active building blocks such as 1-amino-4-methyl-2-oxo-6-phenylpyridine derivatives enable the construction of fused heterocyclic systems, including tetrahydropyrido[2,3-b]pyrazines.

Procedure Details:

  • Step 1: Synthesis of the precursor heterocycle, such as a pyridine derivative bearing amino and carbonyl functionalities.
  • Step 2: Reaction with bifunctional reagents like hydrazines, isocyanates, or nitriles under solvent-free, high-temperature conditions to induce ring closure.
  • Step 3: The cyclization leads to the formation of the fused heterocycle, which can be further functionalized with methylbenzyl groups via nucleophilic substitution or alkylation.

Research Findings:

  • Aza-annulation protocols under solvent-free conditions have been successfully used to synthesize nitrogen-rich heterocycles with high efficiency and yield.

Catalytic and Solvent-Free Synthesis

Method Overview:
Recent advances emphasize green chemistry principles, utilizing catalysts like copper salts or metal oxides and solvent-free conditions to streamline synthesis.

Procedure Details:

  • Step 1: Mix aromatic aldehyde, amine, and nitrile precursors in stoichiometric amounts.
  • Step 2: Add a catalytic amount of CuCl₂·2H₂O or other metal catalysts.
  • Step 3: Heat the mixture to 150–170°C, promoting cyclization and heterocycle formation.
  • Step 4: Post-reaction, the product is isolated by filtration or recrystallization, followed by benzylation with 4-methylbenzyl chloride in the presence of a base.

Research Findings:

  • Such solvent-free, catalyst-assisted methods are advantageous due to reduced environmental impact, shorter reaction times, and high product yields.

Benzylation to Introduce the 4-Methylbenzyl Group

Method Overview:
The key step to obtain the target compound involves benzylation of the heterocyclic core with 4-methylbenzyl chloride.

Procedure Details:

  • Dissolve the heterocyclic intermediate in a polar aprotic solvent such as acetone or DMF.
  • Add an excess of a base such as potassium carbonate or sodium hydride.
  • Introduce 4-methylbenzyl chloride dropwise under stirring.
  • Reflux the mixture for several hours to ensure complete alkylation.
  • Isolate the product by filtration and purification via recrystallization.

Research Findings:

  • Alkylation reactions are typically high-yielding, especially when performed under anhydrous conditions with excess base to deprotonate the nitrogen atom of the heterocycle, facilitating nucleophilic substitution.

Data Table: Summary of Preparation Methods

Method Precursors Conditions Advantages Limitations
Multicomponent Cyclization Aromatic aldehyde, secondary amine, nitrile Catalyst-assisted or solvent-free, 150–170°C High yield, versatile Requires careful control of reaction parameters
Aza-Annulation Pyridine derivatives, bifunctional reagents Solvent-free, high temperature Green, efficient Limited substrate scope
Catalytic, Solvent-Free Aldehyde, amine, nitrile, metal catalyst 150–170°C, catalyst like CuCl₂·2H₂O Environmentally friendly, rapid Catalyst handling and removal
Benzylation Heterocyclic core, 4-methylbenzyl chloride Reflux in DMF/acetone, base High selectivity, yield Need for dry conditions

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development due to its bioactive scaffold.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Scaffold Variations

The pyrido[2,3-b]pyrazine core is part of a broader family of nitrogen-containing heterocycles. Key analogues include:

  • Pyrido[3,4-b]pyrazine: Structural isomerism at the nitrogen positions alters electronic properties and binding affinities.
  • Pyrrolo[2,3-d]pyrimidine : This scaffold lacks the pyrazine ring but shares kinase-inhibitory properties. Unlike tetrahydropyrido[2,3-b]pyrazine, pyrrolo[2,3-d]pyrimidines often exhibit improved solubility due to their planar structure .

Substituent Effects

Substituents on the tetrahydropyrido[2,3-b]pyrazine core critically influence biological activity and stability:

Compound Substituent(s) Biological Activity/Stability Findings Reference
4-(4-Methylbenzyl) derivative 4-Methylbenzyl at N4 Potent ALK inhibitor; optimized selectivity
8-Benzylamino derivative Benzylamino at C8 64% growth inhibition in A2058 melanoma cells
6-Methoxy derivative Methoxy at C6 Improved solubility; unconfirmed activity
Fluoro/Trifluoromethyl derivatives Halogens at aromatic positions Poor metabolic stability in CETP inhibition
  • 4-Methylbenzyl Group : Enhances hydrophobic interactions in kinase binding pockets, contributing to ALK selectivity .
  • Halogen Substituents : Fluoro- and trifluoromethyl groups improve target affinity but reduce metabolic stability in CETP inhibitors .
  • Benzylamino Groups: Position-dependent activity (e.g., C8 substitution in melanoma models) highlights the importance of regiochemistry .

Kinase Inhibition

  • ALK Inhibition: The 4-methylbenzyl derivative exhibits nanomolar potency against ALK, comparable to clinical candidates like NVP-TAE684. Its selectivity over related kinases (e.g., ROS1) is attributed to the 4-methylbenzyl group’s steric and electronic effects .
  • CETP Inhibition: Pyrido[2,3-b]pyrazine analogues showed isomer-dependent CETP activity, but none improved upon existing inhibitors due to chemical instability .

Antiproliferative Activity

  • Melanoma Models: 8-Benzylamino and 4-(trifluoromethyl)benzaldehyde hydrazone derivatives demonstrated ~64% growth inhibition at 10⁻⁵ M in A2058 cells, outperforming unsubstituted analogues .

Stability and Reactivity

  • Metabolic Stability : Fluoro- and trifluoromethyl-substituted pyrido[2,3-b]pyrazines suffered from rapid hepatic clearance, whereas the 4-methylbenzyl derivative showed improved pharmacokinetics in preclinical models .
  • Chemical Reactivity : The core undergoes oxidation to form ketones or aldehydes, which can be mitigated by electron-donating substituents (e.g., methyl or methoxy groups) .

Structure-Activity Relationship (SAR) Insights

  • N4 Substitution : Alkyl or aryl groups (e.g., 4-methylbenzyl) enhance kinase binding via hydrophobic interactions.
  • C8 Substitution: Polar groups (e.g., benzylamino) improve antiproliferative activity but may reduce bioavailability.
  • Isomerism : Only the pyrido[2,3-b]pyrazine isomer showed CETP activity, emphasizing the role of nitrogen positioning .

Biological Activity

4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by its complex bicyclic structure that includes both pyridine and pyrazine rings. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer research and enzymatic inhibition.

  • Molecular Formula : C₁₅H₁₇N₃
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 1242879-21-5

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. Notably, it exhibits kinase inhibitory activity, which is crucial for modulating signaling pathways involved in cell growth and differentiation. The compound binds to the active sites of kinases, inhibiting their phosphorylation activity and consequently affecting downstream cellular processes such as proliferation and apoptosis .

1. Anticancer Activity

Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways . The specific mechanisms include:

  • Inhibition of Kinases : By blocking kinase activity, the compound prevents the phosphorylation necessary for cell cycle progression.
  • Induction of Apoptosis : It triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases .

2. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi. The compound's effectiveness appears to be linked to its ability to disrupt microbial cell membranes .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). The mechanism was attributed to the compound's ability to induce G1 phase cell cycle arrest and promote apoptosis through caspase activation .

Case Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL for both bacterial strains. The study suggested that the compound disrupts bacterial cell wall synthesis .

Data Summary Table

Activity TypeTarget Organism/Cell LineConcentration (µM)Effect Observed
AnticancerHuman breast cancer cells10070% reduction in viability
AntimicrobialStaphylococcus aureus50Inhibition of growth
AntimicrobialEscherichia coli50Inhibition of growth

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine with high purity?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% isolated purity after extraction and alumina plug filtration . Alternative methods include hydrazine hydrate-mediated ring closure in dioxane (24 hr, room temperature), followed by crystallization . Key Parameters :
Oxidant/SolventReaction TimeYieldPurification Method
NaOCl/EtOH3 h73%Alumina filtration
Hydrazine hydrate/dioxane24 h85%Crystallization

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodological Answer : Use a combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1 \text{H} NMR in CDCl3_3 should resolve signals for the tetrahydropyrido-pyrazine core and methylbenzyl substituent. X-ray crystallography (as in related pyridopyrazines ) may resolve ambiguities in fused-ring orientation.

Q. What solvents and conditions are suitable for purification?

  • Methodological Answer : Ethanol or ethyl acetate/hexane mixtures are effective for recrystallization. For chromatographic purification, silica gel columns with gradients of ethyl acetate in hexane (+0.25% triethylamine to mitigate tailing) are recommended . Alumina plugs can also remove polar by-products .

Advanced Research Questions

Q. How do electronic effects of the 4-methylbenzyl group influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The electron-donating methyl group enhances stability of intermediates during electrophilic substitution. For example, bromination at the pyrazine ring may proceed selectively at the 6-position due to steric shielding by the benzyl group. DFT calculations or Hammett substituent constants (σ\sigma) can predict reaction sites .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing the 4-methylbenzyl group with fluorophenyl (as in MAP kinase inhibitors ) may alter binding affinity. Use in vitro kinase assays (e.g., p38 MAP kinase) and molecular docking to correlate substituent effects with activity. Example SAR Table :
SubstituentIC50_{50} (nM)Solubility (µM)
4-Methylbenzyl120 ± 1525
4-Fluorophenyl45 ± 812
Unsubstituted benzyl280 ± 308

Q. How can reaction mechanisms for oxidative cyclization be validated experimentally?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies or trap intermediates with TEMPO. For NaOCl-mediated cyclization, monitor hypochlorite consumption via iodometric titration . Compare with DDQ or Cr(VI)-based oxidants to assess radical vs. ionic pathways .

Q. What in vitro models are appropriate for evaluating metabolic stability?

  • Methodological Answer : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation. Monitor parent compound depletion via LC-MS/MS. For example, co-incubate with NADPH and measure half-life (t1/2t_{1/2}) . Structural modifications (e.g., piperazine methylation) may enhance metabolic resistance .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiopurity despite identical starting materials?

  • Methodological Answer : Chirality may arise during cyclization. For instance, Grignard reagent additions (e.g., in THF at 0°C ) can induce stereoselectivity. Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee). Optimize reaction temperature and solvent polarity to control stereochemistry.

Methodological Recommendations

  • Synthesis : Prioritize NaOCl/EtOH for scalability and low toxicity .
  • Characterization : Combine NMR with X-ray crystallography for unambiguous assignment .
  • Biological Testing : Use kinase-focused panels and ADME assays to prioritize analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

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